N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
- 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
Uniqueness
N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and can lead to different pharmacological properties .
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)14(18)16-13-10-6-2-4-8-12(10)19-17-13/h1-8H,(H,16,17,18) |
InChI Key |
FWXUWKNNSZDGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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